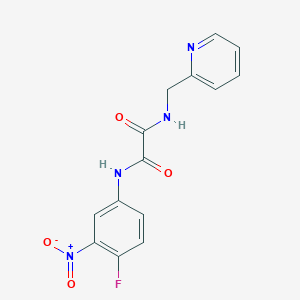

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O4/c15-11-5-4-9(7-12(11)19(22)23)18-14(21)13(20)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMSXLJSQZLXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the following steps:

Nitration of 4-fluoroaniline: The starting material, 4-fluoroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitroaniline.

Formation of oxalyl chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride under reflux conditions.

Coupling reaction: The 4-fluoro-3-nitroaniline is then reacted with oxalyl chloride to form the corresponding oxalyl derivative.

Addition of pyridin-2-ylmethylamine: Finally, pyridin-2-ylmethylamine is added to the reaction mixture to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 4-fluoro-3-aminophenyl-N2-(pyridin-2-ylmethyl)oxalamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Pyridin-2-ylmethylamine and 4-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological processes involving nitroaromatic compounds and their interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and fluorine groups can influence the compound’s electronic properties, affecting its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Electronic Properties

The target compound’s unique 4-fluoro-3-nitrophenyl group distinguishes it from analogous oxalamides. Below is a comparative analysis of key structural features and their implications:

Table 1: Structural Comparison of Selected Oxalamides

Key Observations :

- Electron-Withdrawing Groups: The target compound’s -NO₂ group is a stronger electron-withdrawing substituent compared to -Cl or -F in compounds 13, 28, and BNM-III-170 . This may enhance electrophilic reactivity or polar interactions in biological targets.

- Pyridine vs.

- Methoxy vs. Nitro : S336 () contains electron-donating -OCH₃ groups, contrasting with the target’s electron-deficient nitro group. This difference likely impacts solubility and receptor binding .

Antiviral Activity:

- BNM-III-170 () demonstrated efficacy as an HIV entry inhibitor, attributed to its 4-chloro-3-fluorophenyl group and guanidine moiety. The target compound’s nitro group may alter binding kinetics or potency in similar applications .

- Compound 13 () showed moderate antiviral activity, suggesting that halogenated aryl groups (e.g., -Cl) are favorable for target engagement .

Enzyme Inhibition:

- Compound 28 () inhibited cytochrome P450 4F11, with its 3-chloro-4-fluorophenyl group likely contributing to hydrophobic interactions. The target’s nitro group could enhance binding to enzymes requiring electron-deficient aromatic systems .

Flavoring Agents:

- S336 () is a flavor enhancer with regulatory approval, highlighting oxalamides’ versatility.

Biological Activity

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a fluoro-nitrophenyl group and a pyridinylmethyl moiety linked through an oxalamide bond, which may influence its interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Fluoro-Nitrophenyl Intermediate : The starting material, 4-fluoro-3-nitroaniline, undergoes nitration to introduce the nitro group.

- Coupling with Pyridinylmethylamine : The intermediate is coupled with pyridin-2-ylmethylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

These steps ensure the formation of the desired oxalamide linkage, which is critical for its biological activity.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. The fluoro-nitrophenyl group may interact with enzymes or receptors, while the pyridinylmethyl group enhances binding affinity and specificity. Research is ongoing to elucidate the exact pathways and targets involved in its mechanism of action.

Anticancer Activity

In vitro studies on similar compounds have demonstrated varying levels of cytotoxicity against different tumor cell lines. For example, derivatives with nitro groups have been evaluated for their anticancer properties, showing promise in inhibiting cancer cell proliferation. The specific activity of this compound against cancer cells requires further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

-

Antitubercular Activity : A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed significant antitubercular activity with MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H 37Rv . This suggests that derivatives similar to this compound could also exhibit comparable activities.

Compound MIC (μg/mL) Activity 3m 4 Potent 3e 64 Moderate 3p 64 Moderate - Safety Profiles : Some derivatives have shown good safety profiles in Vero cell lines, indicating that they may be suitable candidates for further development as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide, and how is the product characterized?

- Methodological Answer : The compound is typically synthesized via a two-step coupling reaction. First, 4-fluoro-3-nitroaniline is reacted with oxalyl chloride to form the intermediate oxalyl monoamide. This intermediate is then coupled with 2-(aminomethyl)pyridine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or DMF. Purification involves silica gel chromatography, and characterization employs:

Q. How can researchers resolve ambiguities in NMR spectra caused by aromatic proton overlap?

- Methodological Answer : Use variable-temperature NMR (e.g., 45–50°C) to reduce rotational barriers and sharpen split signals. For complex splitting patterns, 2D techniques like COSY or HSQC correlate proton-proton and proton-carbon interactions, clarifying substituent assignments. Deuteration of labile protons (e.g., NH) may further simplify spectra .

Q. What crystallographic software is recommended for structural elucidation of oxalamide derivatives?

- Methodological Answer : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. ORTEP-3 provides graphical visualization of thermal ellipsoids and bond geometries. For twinned or high-resolution macromolecular data, SHELXPRO interfaces with refinement pipelines .

Advanced Research Questions

Q. How can synthetic yields be optimized for nitro-containing oxalamides prone to decomposition?

- Methodological Answer :

- Stepwise Synthesis : Isolate the nitroaryl intermediate before coupling to minimize side reactions .

- Protecting Groups : Temporarily protect the nitro group (e.g., using Boc or Fmoc) during coupling, followed by deprotection under mild acidic conditions .

- Low-Temperature Coupling : Perform reactions at 0–5°C to stabilize the nitro group while using activating agents like HATU or EDCI .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies of oxalamides?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies with standardized assay conditions (e.g., HIV entry inhibition in vs. cytochrome P450 inhibition in ).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes of the 4-fluoro-3-nitrophenyl group versus analogs (e.g., 4-chlorophenyl in ). Validate with mutagenesis studies on target residues .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability effects .

Q. How do steric and electronic effects of substituents influence the coordination chemistry of oxalamides in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nitro group enhances ligand rigidity, favoring linear coordination (e.g., Cu²+ in ). Compare with electron-donating groups (e.g., methoxy in ) using cyclic voltammetry.

- Steric Effects : Substituent bulk (e.g., pyridylmethyl vs. adamantyl in ) alters ligand denticity. Single-crystal XRD reveals binding geometries, while magnetic susceptibility measurements quantify metal-ligand exchange interactions .

Q. What analytical approaches validate the absence of dimeric byproducts in oxalamide synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.